molecular formula C16H27O6- B14399501 2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate CAS No. 89434-68-4

2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate

Cat. No.: B14399501
CAS No.: 89434-68-4
M. Wt: 315.38 g/mol
InChI Key: VMBNSMHJYFDVQL-UHFFFAOYSA-M
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Description

2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate is an organic compound with the molecular formula C16H27O6 It is characterized by its unique structure, which includes ethoxy and octyloxy groups attached to a butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate typically involves the esterification of 2,3-diethoxybut-2-enoic acid with octanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy and octyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diethoxy-4-oxo-4-(pentadecyloxy)but-2-enoate: Similar structure but with a longer alkoxy chain.

    2,3-Diethoxy-4-oxo-4-(hexyloxy)but-2-enoate: Similar structure but with a shorter alkoxy chain.

Uniqueness

2,3-Diethoxy-4-(octyloxy)-4-oxobut-2-enoate is unique due to its specific combination of ethoxy and octyloxy groups, which impart distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89434-68-4

Molecular Formula

C16H27O6-

Molecular Weight

315.38 g/mol

IUPAC Name

2,3-diethoxy-4-octoxy-4-oxobut-2-enoate

InChI

InChI=1S/C16H28O6/c1-4-7-8-9-10-11-12-22-16(19)14(21-6-3)13(15(17)18)20-5-2/h4-12H2,1-3H3,(H,17,18)/p-1

InChI Key

VMBNSMHJYFDVQL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCOC(=O)C(=C(C(=O)[O-])OCC)OCC

Origin of Product

United States

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